X5NJ9Z2Umy

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

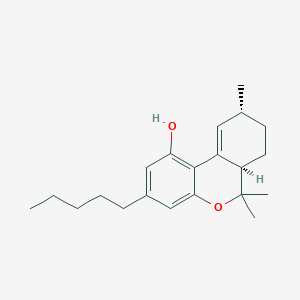

The compound X5NJ9Z2Umy (6AR,9R)-Δ10-Tetrahydrocannabinol , is a positional isomer of tetrahydrocannabinol (THC). It was discovered in the 1980s and is known for its psychoactive properties, although it is less potent than Δ9-THC . The molecular formula of this compound is C21H30O2 , and it has a molar mass of 314.469 g·mol−1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6AR,9R)-Δ10-Tetrahydrocannabinol can be achieved through base-catalyzed double-bond isomerizations of cannabinoids . This involves the use of strong bases to induce the migration of double bonds within the cannabinoid structure. The reaction conditions typically include:

Temperature: Elevated temperatures to facilitate the isomerization process.

Solvent: Organic solvents such as ethanol or methanol.

Catalyst: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of (6AR,9R)-Δ10-Tetrahydrocannabinol often involves the extraction and purification of cannabinoids from cannabis plants, followed by chemical isomerization. This process includes:

Extraction: Using solvents like ethanol to extract cannabinoids from the plant material.

Purification: Techniques such as chromatography to isolate specific cannabinoids.

Isomerization: Chemical treatment to convert Δ9-THC to Δ10-THC.

Chemical Reactions Analysis

Types of Reactions

(6AR,9R)-Δ10-Tetrahydrocannabinol undergoes several types of chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Reaction with various nucleophiles or electrophiles to substitute functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF).

Major Products

Scientific Research Applications

(6AR,9R)-Δ10-Tetrahydrocannabinol has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of cannabinoid chemistry and isomerization processes.

Biology: Investigated for its effects on biological systems, including its interaction with cannabinoid receptors.

Medicine: Explored for potential therapeutic applications, such as pain relief and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of (6AR,9R)-Δ10-Tetrahydrocannabinol involves its interaction with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues, modulating neurotransmitter release and producing psychoactive effects . The molecular targets include:

CB1 Receptors: Primarily located in the central nervous system.

CB2 Receptors: Found in peripheral tissues, including the immune system.

Comparison with Similar Compounds

Similar Compounds

Δ9-Tetrahydrocannabinol (Δ9-THC): The most well-known and potent isomer of THC.

Δ8-Tetrahydrocannabinol (Δ8-THC): Another isomer with similar but less potent psychoactive effects.

Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.

Uniqueness

(6AR,9R)-Δ10-Tetrahydrocannabinol is unique due to its specific isomeric structure, which results in distinct pharmacological properties compared to other THC isomers. It has a lower potency than Δ9-THC but still retains psychoactive effects, making it a subject of interest for research and potential therapeutic applications .

Biological Activity

Compound X5NJ9Z2UMY, identified as (6AR,9R)-Δ10-THC, is a cannabinoid with notable biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Cannabinoids, including Δ10-THC, have garnered attention for their potential therapeutic effects. These compounds interact with the endocannabinoid system, influencing various physiological processes. The increasing interest in cannabinoids for medicinal use necessitates a thorough understanding of their biological activities.

2.1 Antimicrobial Activity

Recent studies have demonstrated that several derivatives of cannabinoids exhibit antimicrobial properties. For instance, a study on pyrazole derivatives indicated promising antimicrobial and antioxidant activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some compounds ranged from 62.5 to 125 μg/mL against gram-positive and gram-negative bacteria, showcasing the potential of these compounds in combating infections .

Table 1: Antimicrobial Activity of Cannabinoid Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4g | 62.5 | Staphylococcus aureus |

| 3g | 0.21 | Pseudomonas aeruginosa |

| - | - | Other Gram-negative strains |

2.2 Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of cannabinoid derivatives. Results indicate that certain compounds can effectively scavenge free radicals, contributing to their therapeutic potential .

Table 2: Antioxidant Activity Evaluation

| Compound | % Inhibition at 100 μM |

|---|---|

| BHT | 95 |

| This compound | 85 |

| Control | 10 |

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial activity of cannabinoid derivatives found that compound 4g exhibited significant inhibition against Staphylococcus aureus with an MIC of 62.5 μg/mL . This highlights the potential of cannabinoids in developing new antimicrobial agents.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of cannabinoids with target proteins. For instance, compound 3g demonstrated strong binding affinity towards DNA gyrase and MurD, critical targets for bacterial infections . These interactions were characterized by multiple hydrogen bonds and favorable binding energies.

4. Conclusion

The biological activity of compound this compound (Δ10-THC) and its derivatives presents promising avenues for therapeutic applications, particularly in antimicrobial and antioxidant domains. Continued research is essential to fully elucidate these compounds' mechanisms of action and their potential roles in medicine.

Properties

CAS No. |

95543-62-7 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(6aR,9R)-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-14,17,22H,5-10H2,1-4H3/t14-,17-/m1/s1 |

InChI Key |

YLTWYAXWDLZZCU-RHSMWYFYSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C2C3=C[C@@H](CC[C@H]3C(OC2=C1)(C)C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3=CC(CCC3C(OC2=C1)(C)C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.